4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide
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Overview
Description
4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a pyrimidine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrimidine ring . The benzodioxole moiety can be introduced through a series of electrophilic aromatic substitution reactions, while the benzenesulfonamide group is often added via sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its anticancer properties and potential as a therapeutic agent.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Benzodioxole derivatives: Compounds with the benzodioxole moiety exhibit various pharmacological properties.
Pyrimidine derivatives: These compounds are known for their role in medicinal chemistry and drug development.
Uniqueness
4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide is unique due to its combination of the benzodioxole, pyrimidine, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a range of activities .
Properties
IUPAC Name |
4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c20-14-3-6-16(7-4-14)28(24,25)23-19-21-10-9-15(22-19)5-1-13-2-8-17-18(11-13)27-12-26-17/h1-11H,12,20H2,(H,21,22,23)/b5-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHLZZIJCEHFM-ORCRQEGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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